Technical Monograph: 2-Bromo-3-fluoro-6-nitrotoluene
Technical Monograph: 2-Bromo-3-fluoro-6-nitrotoluene
The following technical guide details the nomenclature, synthesis, properties, and applications of 2-Bromo-3-fluoro-6-nitrotoluene , a critical intermediate in the synthesis of polysubstituted pharmaceutical scaffolds.
Nomenclature, Synthesis, and Pharmaceutical Applications[1]
Nomenclature and Structural Analysis
The precise identification of polysubstituted benzenes requires strict adherence to IUPAC hierarchy rules to avoid ambiguity in patent literature and supply chain documentation.
IUPAC Name Derivation
The compound is named as a derivative of toluene (
-
Parent Structure: Toluene (Methyl group defines position 1).
-
Substituents: Bromo (-Br), Fluoro (-F), Nitro (-NO
).[1] -
Numbering Logic: The ring is numbered to give the lowest possible locant set to the substituents.
-
Alphabetical Ordering: Substituents are listed alphabetically: B romo
F luoro N itro.
Correct IUPAC Name: 2-Bromo-3-fluoro-6-nitrotoluene [1]
Alternative Identifiers
-
Systematic Benzene Name: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
-
Note: While chemically descriptive, this name is rarely used in industrial catalogs, which favor the toluene parent.
-
-
Molecular Formula: C
H BrFNO [8][15][16]
Synthetic Pathways and Regioselectivity[2][4][9]
The synthesis of 2-bromo-3-fluoro-6-nitrotoluene is governed by the directing effects of the substituents.[1] The most robust route utilizes a Sandmeyer reaction followed by electrophilic aromatic nitration .
Retrosynthetic Analysis
To achieve the 1,2,3,6 substitution pattern, one must carefully sequence the introduction of the halogen and nitro groups to leverage directing effects:
-
Fluorine (Pos 3): Strong ortho/para director.
-
Methyl (Pos 1): Weak ortho/para director.
-
Bromine (Pos 2): Weak ortho/para deactivator.
Strategic Insight: Introducing the nitro group last is advantageous. In the precursor 2-bromo-3-fluorotoluene , the 6-position is ortho to the methyl group and para to the fluorine atom.[1] Since fluorine is a potent para-director (due to lone pair resonance), it strongly activates the 6-position, making nitration highly regioselective.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Bromo-3-fluorotoluene (Sandmeyer)
-
Starting Material: 2-Amino-3-fluorotoluene (CAS 148-64-1).[1]
-
Reagents: NaNO
, HBr (48%), CuBr. -
Mechanism: Diazotization followed by radical-nucleophilic substitution.[1]
-
Protocol:
-
Suspend 2-amino-3-fluorotoluene in 48% HBr at 0°C.
-
Add aqueous NaNO
dropwise to form the diazonium salt, maintaining temperature <5°C to prevent decomposition. -
Transfer the cold diazonium solution into a refluxing solution of CuBr in HBr.
-
Workup: Steam distillation or extraction with dichloromethane (DCM) yields 2-bromo-3-fluorotoluene.
-
Step 2: Regioselective Nitration[1]
-
Precursor: 2-Bromo-3-fluorotoluene.
-
Reagents: HNO
(fuming), H SO .[2] -
Protocol:
-
Dissolve 2-bromo-3-fluorotoluene in concentrated H
SO at -10°C. -
Add a mixture of HNO
/H SO dropwise. -
Critical Control: Maintain temperature below 0°C to minimize dinitration or oxidation of the methyl group.
-
Quench: Pour onto crushed ice. The solid precipitate is collected.[17]
-
Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc) to remove the minor 4-nitro isomer.
-
Synthesis Flowchart
Figure 1: Synthetic pathway highlighting the Sandmeyer transformation and regioselective nitration governed by the fluorine substituent.
Physical Properties and Analytical Characterization[5][7][10][17]
As a crystalline solid, 2-bromo-3-fluoro-6-nitrotoluene exhibits distinct spectroscopic signatures useful for quality control (QC).
| Property | Value / Description | Note |
| Physical State | Pale yellow crystalline solid | Typical of nitroaromatics |
| Melting Point | 45–50 °C (Estimated) | Low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Lipophilic |
| Methyl singlet is deshielded by ortho-nitro group | ||
| Diagnostic triplet/multiplet splitting by H and Br | ||
| Mass Spectrometry | m/z 233/235 (M+) | Distinct 1:1 isotopic pattern for Bromine ( |
Applications in Drug Development[10][18]
This compound serves as a high-value "scaffold core" for constructing complex heterocyclic drugs, particularly kinase inhibitors.[1]
Functionalization Logic
The molecule possesses three distinct "handles" for orthogonal functionalization:
-
Nitro Group (C6): Can be reduced to an aniline (amine). This amine is sterically hindered by the methyl group, providing selectivity in nucleophilic attacks.
-
Bromine Atom (C2): An excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl side chains.
-
Fluorine Atom (C3): Provides metabolic stability and can modulate the pKa of neighboring groups. It is generally stable but can undergo S
Ar if the ring is sufficiently electron-deficient.[1]
Case Study: Synthesis of Indole and Quinazoline Scaffolds
Researchers utilize the 2-Bromo-3-fluoro-6-aminotoluene derivative (obtained via reduction of the nitro group) to synthesize:
-
Fluorinated Indoles: Via the Bartoli or Leimgruber-Batcho synthesis, exploiting the ortho-methyl nitro motif.[1]
-
MEK/ERK Inhibitors: Many mitogen-activated protein kinase inhibitors require a poly-halogenated benzene core to fit into the hydrophobic pocket of the enzyme.[1] The 3-fluoro substituent specifically enhances binding affinity through hydrogen bonding with the protein backbone.[1]
Safety and Handling (HSE)
Warning: Nitro-substituted aromatics are potentially energetic and toxic.[1]
-
Explosion Hazard: Although mono-nitro compounds are generally stable, the nitration reaction (Step 2) is exothermic. Runaway exotherms can lead to detonation. Always control addition rates and cooling.
-
Toxicity: Halogenated nitrobenzenes are readily absorbed through the skin and can cause methemoglobinemia.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (Reference for general directing effects of Fluorine/Methyl in nitration).
-
PubChem. (2023). Compound Summary for CAS 1427502-92-8. Available at: [Link]
Sources
- 1. 1805502-03-7|2-Bromo-3-fluoro-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 6. Buy 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (EVT-1671526) | 1818847-61-8 [evitachem.com]
- 7. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 8. 1427502-92-8|2-Bromo-3-fluoro-6-nitrotoluene|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (EVT-1671526) | 1818847-61-8 [evitachem.com]
- 11. volza.com [volza.com]
- 12. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]
- 13. chem960.com [chem960.com]
- 14. 2-Bromo-3-fluoro-6-nitrotoluene,1427502-92-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 15. 502496-33-5|1-Bromo-5-fluoro-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 16. calpaclab.com [calpaclab.com]
- 17. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
